1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide
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Overview
Description
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are characterized by a positively charged nitrogen atom within the pyridine ring, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2-chloroethyl bromide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the 2-chloroethyl bromide, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electrophilic carbon atom in the 2-chloroethyl group.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common compared to substitution reactions.
Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether, while oxidation might produce a pyridine N-oxide .
Scientific Research Applications
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide involves its interaction with nucleophilic sites in biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)pyridin-1-ium chloride
- 1-(2-Chloroethyl)-3-ethoxycarbonylpyridin-1-ium chloride
- 1-(2-Chloroethyl)-4-methylpyridin-1-ium bromide
Uniqueness
1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide is unique due to the presence of the dimethylamino group, which enhances its nucleophilicity and reactivity compared to other pyridinium salts. This makes it particularly useful in synthetic applications where high reactivity is desired .
Properties
CAS No. |
89932-26-3 |
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Molecular Formula |
C9H14BrClN2 |
Molecular Weight |
265.58 g/mol |
IUPAC Name |
1-(2-chloroethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C9H14ClN2.BrH/c1-11(2)9-3-6-12(7-4-9)8-5-10;/h3-4,6-7H,5,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XBEYGHDREKTOJQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCCl.[Br-] |
Origin of Product |
United States |
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